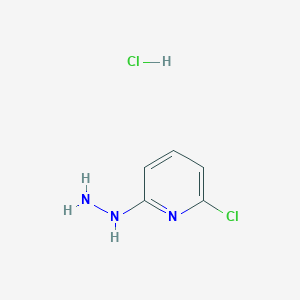
2-Chloro-6-hydrazinylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6ClN3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinylpyridine hydrochloride typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 100°C) for several hours. The product is then purified by recrystallization from petroleum ether .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Condensation Reagents: Such as aldehydes and ketones for forming hydrazones.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as azides.
Reduction Products: Such as amines.
Condensation Products: Such as hydrazones.
Scientific Research Applications
2-Chloro-6-hydrazinylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-hydrazinopyridine
- 2-Chloro-3-hydrazinylpyridine
- 2-Hydrazinopyridine
Uniqueness
2-Chloro-6-hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C5H7Cl2N3 |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H |
InChI Key |
ZCOKOABKXVCPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



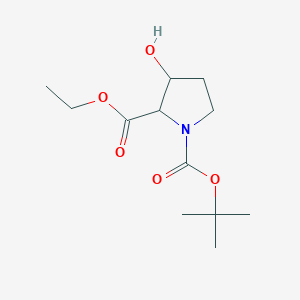
![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)
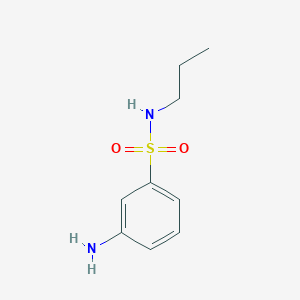
![4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B12993650.png)
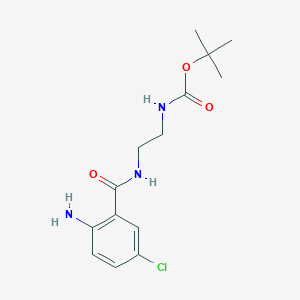
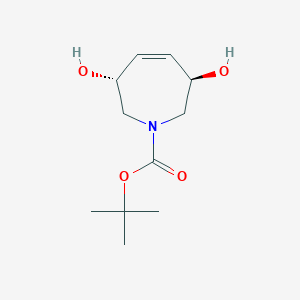
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)
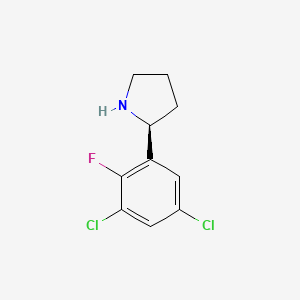
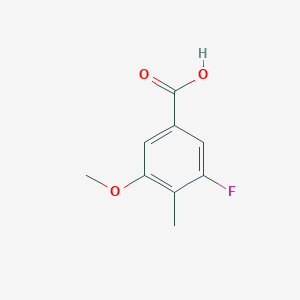
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)
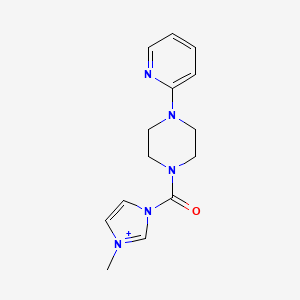
![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)
![1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)
